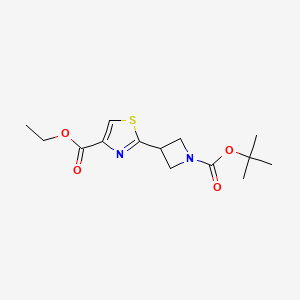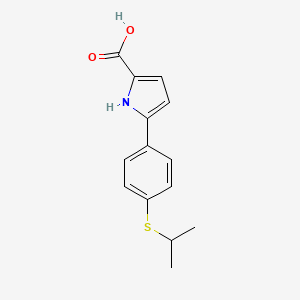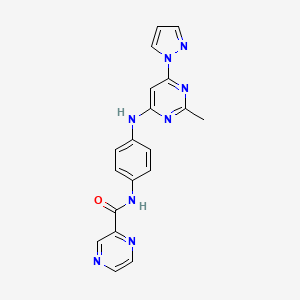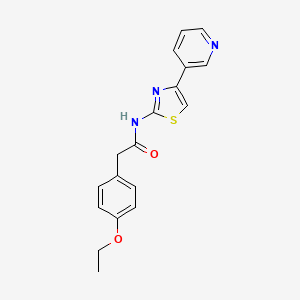
C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occ, also known as Oxcarbazepine, is a chemical compound that is widely used in scientific research. This compound belongs to the class of anticonvulsant drugs and has been extensively studied for its therapeutic potential in various neurological disorders. In
作用機序
The exact mechanism of action of C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe is not fully understood. However, it is believed to work by blocking voltage-gated sodium channels in the brain, which reduces the excitability of neurons and prevents the spread of seizures. In addition, C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe has been shown to increase the levels of GABA, which is an inhibitory neurotransmitter that reduces neuronal activity and promotes relaxation.
Biochemical and Physiological Effects:
C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which promotes relaxation and reduces anxiety. In addition, C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe has been shown to reduce the levels of glutamate, which is an excitatory neurotransmitter that can cause seizures and other neurological disorders. Furthermore, C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe has been found to have antioxidant properties, which can help protect the brain from oxidative stress and damage.
実験室実験の利点と制限
One of the main advantages of using C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe in lab experiments is its well-established safety profile. It has been extensively studied in clinical trials and has been found to be safe and well-tolerated in most patients. In addition, C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe has a relatively long half-life, which allows for once-daily dosing and reduces the risk of adverse effects. However, one of the limitations of using C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe in lab experiments is its limited solubility in water, which can make it difficult to administer and study.
将来の方向性
There are several future directions for research on C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe. One area of interest is the development of new formulations of the drug that can improve its solubility and bioavailability. This could lead to more effective treatments for neurological disorders and reduce the risk of adverse effects. In addition, there is a need for further research on the long-term safety and efficacy of C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe, particularly in patients with comorbid conditions such as liver or kidney disease. Furthermore, there is a need for more research on the mechanism of action of C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe, which could lead to the development of new drugs that target the same pathways.
Conclusion:
C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe is a chemical compound that has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been found to be effective in reducing the frequency and severity of seizures, stabilizing mood, and reducing symptoms of neuropathic pain. The exact mechanism of action of C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe is not fully understood, but it is believed to work by blocking voltage-gated sodium channels and increasing the levels of GABA in the brain. While C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe has several advantages for lab experiments, such as its well-established safety profile, it also has limitations, such as its limited solubility in water. There are several future directions for research on C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe, including the development of new formulations, further research on its safety and efficacy, and more research on its mechanism of action.
合成法
C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe is synthesized by the reaction of 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide with ethyl chloroformate in the presence of a base. The resulting product is then purified through recrystallization to obtain a pure form of C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe.
科学的研究の応用
C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe has been extensively studied for its potential therapeutic effects in various neurological disorders, including epilepsy, bipolar disorder, and neuropathic pain. It has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. In addition, it has been found to be effective in treating bipolar disorder by stabilizing mood and reducing symptoms of mania and depression. Furthermore, C(C)(C)(C)OC(=O)N1CC(C1)C=1SC=C(N=1)C(=O)Occe has been studied for its potential use in treating neuropathic pain, which is a type of chronic pain that occurs due to damage to the nerves.
特性
IUPAC Name |
ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-5-19-12(17)10-8-21-11(15-10)9-6-16(7-9)13(18)20-14(2,3)4/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIAZWZHFJYYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129052435 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-4-(Dimethylamino)-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2679925.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2679927.png)

![4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2679930.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2679935.png)

![5-[4-(1H-imidazol-1-yl)phenyl]isoxazole](/img/structure/B2679937.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide](/img/structure/B2679939.png)
